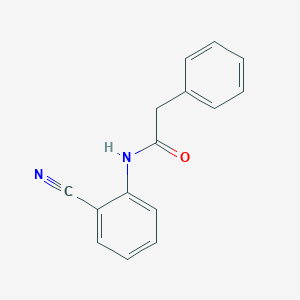

N-(2-cyanophenyl)-2-phenylacetamide

Descripción

N-(2-cyanophenyl)-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the 2-phenylacetamide scaffold.

2-Phenylacetamides are widely utilized in medicinal chemistry due to their modifiable pharmacophore. Substituents on the phenyl ring (attached to the nitrogen or acetamide backbone) influence electronic properties, solubility, and biological interactions. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter reactivity in alkylation reactions and modulate pharmacological profiles .

Propiedades

Número CAS |

71993-17-4 |

|---|---|

Fórmula molecular |

C15H12N2O |

Peso molecular |

236.27 g/mol |

Nombre IUPAC |

N-(2-cyanophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |

Clave InChI |

JJPHVTNXDLOCHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Effects on Reactivity

Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence reaction pathways. Key comparisons include:

Key Insight: The 2-cyanophenyl group’s ortho substitution and strong electron-withdrawing nature may uniquely affect reaction mechanisms compared to para-substituted analogues. For example, steric constraints could reduce alkylation yields, while the cyano group’s resonance effects might stabilize transition states in nucleophilic substitutions.

Pharmacological Properties

Structural modifications in 2-phenylacetamides correlate with receptor selectivity and potency. A notable example from the evidence:

- Compound A [(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide]: Exhibits 540-fold selectivity for M₃ muscarinic receptors over M₂, attributed to the difluorocyclopentyl and hydroxy groups. Low brain penetration (brain/plasma ratio = 0.13) reduces central side effects .

Key Insight: The 2-cyanophenyl group may improve metabolic stability compared to unsubstituted phenylacetamides, similar to how fluorinated groups in Compound A enhance receptor selectivity. Its ortho substitution could also reduce undesired interactions in biological systems.

Comparison :

- Industrial feasibility would depend on optimizing cyano group introduction, possibly leveraging methods from related cyanoacetamides (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.